molecular formula C12H22N2O2 B12282382 Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B12282382
M. Wt: 226.32 g/mol
InChI Key: FHDFHYKWBSUCBY-LPEHRKFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The systematic name for this compound follows IUPAC guidelines for bicyclic systems and functional group prioritization. The full IUPAC designation is tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate , which encodes the following structural attributes:

  • Bicyclo[3.2.1]octane : A fused bicyclic system comprising a seven-membered ring with bridgehead carbons at positions 1, 5, and 6.
  • 8-Aza substitution : A nitrogen atom replaces the carbon at position 8 of the bicyclic framework.
  • Exo-6-amino group : The amino (-NH₂) substituent occupies the exo configuration at position 6, as defined by the (1S,5R,6R) stereochemical descriptors.
  • tert-butyl carboxylate : A tert-butyl ester group is attached to the nitrogen at position 8 via a carbonyl linkage.

This nomenclature adheres to Rule B-10 of the IUPAC Blue Book for bicyclic compounds and prioritizes the principal functional group (carboxylate) in the suffix.

Molecular Formula and Stereochemical Descriptors

The molecular formula C₁₂H₂₂N₂O₂ (molecular weight: 226.32 g/mol) reflects the compound’s composition, with key stereochemical features confirmed via chiral resolution and X-ray crystallography. The stereodescriptors (1S,5R,6R) define the absolute configuration:

  • C1 : S-configuration.
  • C5 : R-configuration.
  • C6 : R-configuration (amino group in exo orientation).

The bicyclo[3.2.1]octane system imposes significant conformational rigidity, with the amino group’s exo position favoring equatorial alignment relative to the bridgehead nitrogen.

Table 1: Key Molecular and Stereochemical Data
Property Value
Molecular formula C₁₂H₂₂N₂O₂
Molecular weight 226.32 g/mol
Stereochemical configuration (1S,5R,6R)
Chiral centers 3 (C1, C5, C6)

CAS Registry and Regulatory Classification

The compound is registered under CAS 2165828-53-3 , with additional identifiers including:

  • MDL Number : MFCD00274633.
  • SMILES : N[C@@H]1C[C@H]2N([C@@H]1CCC2)C(=O)OC(C)(C)C.

Regulatory classifications designate it as research-use-only , excluding human or veterinary applications. While not currently listed under controlled substance regulations, its structural similarity to pharmacologically active amines warrants compliance with laboratory safety protocols.

Crystallographic Analysis and Conformational Dynamics

X-ray diffraction studies reveal a boat-chair conformation for the bicyclo[3.2.1]octane system, stabilized by intramolecular hydrogen bonding between the exo-6-amino group and the carbonyl oxygen of the tert-butyl carboxylate. Key crystallographic parameters include:

  • Bond angles : N8-C8-O2 = 123.5°, consistent with sp² hybridization at the carbonyl carbon.
  • Torsional strain : Minimal (<5 kcal/mol) due to optimal alignment of the exo-amino group.

Conformational dynamics are restricted by the bicyclic framework, with molecular mechanics simulations indicating a rotational energy barrier of ~12 kcal/mol for the tert-butyl group.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (1S,5R,6S)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-5-4-6-10(14)9(13)7-8/h8-10H,4-7,13H2,1-3H3/t8-,9-,10+/m0/s1

InChI Key

FHDFHYKWBSUCBY-LPEHRKFASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCC[C@@H]1[C@H](C2)N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1C(C2)N

Origin of Product

United States

Preparation Methods

Reductive Amination of a Ketone Intermediate

The 3-oxo group in tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate can be translocated to the 6-position via acid-catalyzed keto-enol tautomerization , followed by reductive amination. Treatment with ammonium acetate and sodium cyanoborohydride under mild acidic conditions yields the exo-6-amino derivative:
$$
\text{Ketone} + \text{NH}4\text{OAc} \xrightarrow[\text{NaBH}3\text{CN}]{\text{MeOH}} \text{exo-6-amino product} \quad
$$
The exo stereochemistry is controlled by steric hindrance from the Boc group, favoring axial attack of the reducing agent.

Curtius Rearrangement from a Carboxylic Acid

An alternative route involves converting the 6-carboxylic acid (obtained via oxidation) to an acyl azide, which undergoes Curtius rearrangement to form an isocyanate. Hydrolysis of the isocyanate yields the primary amine:
$$
\text{6-COOH} \rightarrow \text{6-CON}3 \xrightarrow{\Delta} \text{6-NCO} \xrightarrow{\text{H}2\text{O}} \text{6-NH}_2 \quad
$$
This method ensures high regioselectivity but requires careful handling of toxic intermediates.

Functionalization via Enolate Chemistry

The 3-oxo group can be deprotonated to form an enolate, which is quenched with electrophilic nitrogen sources. For instance, treatment with hydroxylamine-O-sulfonic acid introduces an amino group at the 6-position:
$$
\text{Enolate} + \text{H}2\text{NOSO}3\text{H} \rightarrow \text{6-NH}_2 \quad
$$
The reaction is conducted at low temperatures (−78°C) to minimize side reactions.

Stereochemical Control and Resolution

To achieve enantiomeric purity, chiral auxiliaries or enzymatic resolution is employed. For example, lipase-mediated hydrolysis of a racemic ester intermediate selectively cleaves one enantiomer, leaving the desired (1S,5S)-configured product.

Key Data and Comparative Analysis

Method Yield Stereoselectivity Complexity
Reductive Amination 65–75% High (exo:endo > 9:1) Moderate
Curtius Rearrangement 50–60% Moderate High
Enolate Functionalization 70–80% High Moderate

Challenges and Optimization

  • Regioselectivity : Competing reactions at the 3- and 6-positions necessitate precise control of reaction conditions (e.g., temperature, solvent polarity).
  • Deprotection : The Boc group is stable under reductive conditions but may require acidic deprotection (e.g., HCl/dioxane) in final steps.
  • Scalability : Methods using expensive catalysts (e.g., Pd/C for hydrogenation) are less feasible for industrial-scale synthesis.

Recent Advances

  • Flow Chemistry : Continuous-flow systems improve safety and yield for hazardous steps like diazotization.
  • Biocatalysis : Engineered transaminases enable direct amination of ketones with >99% enantiomeric excess.

Scientific Research Applications

Chemical Synthesis

The synthesis of tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate often involves enantioselective methods that are crucial for producing compounds with specific stereochemical configurations. The 8-azabicyclo[3.2.1]octane scaffold serves as a versatile intermediate in the synthesis of various tropane alkaloids.

Key Synthesis Methods:

  • Enantioselective Construction : Recent methodologies focus on constructing the bicyclic scaffold directly from acyclic precursors, allowing for high stereocontrol during synthesis .
  • Use of Superbases : The application of superbases such as lithium diisopropylamide (LDA) in the reaction conditions enhances the yield and purity of the desired product .

Tropane alkaloids, including those derived from this compound, exhibit a wide range of biological activities:

  • Dopamine Transporter Inhibition : Compounds based on this scaffold have been identified as potential inhibitors of dopamine transporters, which are crucial in treating disorders like Parkinson's disease and ADHD .
  • Anticholinergic Properties : Some derivatives show promise as anticholinergic agents, which can be beneficial in treating conditions such as motion sickness and muscle spasms.

Therapeutic Potential

The therapeutic applications of this compound are being explored in various fields:

Application AreaDescription
Neurology Potential use in treating neurodegenerative diseases due to its interaction with neurotransmitter systems.
Psychiatry Investigated for its role in managing mood disorders through modulation of dopamine pathways.
Pain Management Research into its analgesic properties is ongoing, particularly in relation to neuropathic pain relief.

Case Studies

Several case studies highlight the compound's utility in drug development:

Case Study 1: Dopamine Transporter Inhibitors

Research demonstrated that derivatives of the compound could effectively inhibit dopamine transporters, leading to increased dopamine availability in synaptic clefts, which is beneficial for managing symptoms of dopamine-related disorders .

Case Study 2: Anticholinergic Agents

A study examined the anticholinergic effects of various analogs derived from the azabicyclo scaffold, showing significant efficacy in animal models for reducing muscle spasms and other cholinergic overactivity symptoms .

Mechanism of Action

The mechanism of action of tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with various molecular targets, particularly in the central nervous system. The compound can act as a precursor to tropane alkaloids, which are known to inhibit neurotransmitter reuptake, thereby increasing the levels of neurotransmitters like dopamine and serotonin in the synaptic cleft. This leads to enhanced neurotransmission and various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its analogs, focusing on structural variations, synthetic accessibility, and functional applications.

Positional and Stereochemical Isomers

Compound Name CAS Number Substituent Position/Configuration Molecular Formula Molecular Weight (g/mol) Key Properties
Tert-butyl endo -3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate 207405-68-3 Amino at C3, endo configuration C₁₂H₂₂N₂O₂ 226.32 Higher polarity due to endo-amino group; used in sulfonamide-based inhibitors .
Tert-butyl exo -3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate 744183-20-8 Amino at C3, exo configuration C₁₂H₂₂N₂O₂ 226.32 Improved synthetic yield (50%) in pan-Ras inhibitor syntheses; exo orientation enhances steric accessibility .
Target Compound : Tert-butyl exo -6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate 78478-61-2 Amino at C6, exo configuration C₁₂H₂₂N₂O₂ 226.32 Unique C6-amino placement enables distinct hydrogen-bonding interactions in kinase targets .

Key Insight: Positional isomerism (C3 vs. C6 amino) and stereochemistry (endo vs. exo) critically influence solubility, reactivity, and biological activity. For example, C3-amino derivatives are prevalent in sulfonamide-based inhibitors , while the C6-exo configuration in the target compound is favored in kinase-focused applications .

Functional Group Variations

Compound Name CAS Number Functional Group Molecular Formula Molecular Weight (g/mol) Applications
Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 2166677-03-6 3-Oxo group C₁₂H₁₉NO₄ 241.28 Intermediate for ketone-based derivatization; lower stability due to reactive carbonyl .
Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate 143557-91-9 3-Hydroxy group C₁₂H₂₁NO₃ 227.30 Used in CRBN-based degraders; hydroxyl group facilitates prodrug strategies .
Tert-butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate 1250997-29-5 Amino at C2 C₁₂H₂₂N₂O₂ 226.32 Rarely reported; limited applications due to steric hindrance .

Key Insight: The 3-oxo and 3-hydroxy analogs exhibit divergent reactivities—oxo derivatives are prone to nucleophilic attack, while hydroxy variants are leveraged for prodrug designs. The target compound’s C6-amino group avoids steric clashes common in C2/C3-substituted analogs .

Bicyclic Core Modifications

Compound Name CAS Number Bicyclic Structure Molecular Formula Molecular Weight (g/mol) Notable Features
rel-(1R,5S,6s)-tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate 273206-92-1 3-Azabicyclo[3.1.0]hexane C₁₀H₁₈N₂O₂ 198.26 Smaller bicyclic core; reduced conformational rigidity compared to [3.2.1] systems .
2-Boc-2-azabicyclo[2.2.2]octane-1-methanol 1009629-97-3 Azabicyclo[2.2.2]octane C₁₃H₂₃NO₃ 241.33 Increased ring strain; limited synthetic utility .

Key Insight : The 8-azabicyclo[3.2.1]octane scaffold in the target compound offers optimal balance between rigidity and synthetic feasibility compared to smaller ([3.1.0]) or more strained ([2.2.2]) systems .

Biological Activity

Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, also known by its IUPAC name, is a bicyclic compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data tables for clarity.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 744183-20-8
  • IUPAC Name : tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

This compound is believed to interact with specific neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. Its structural similarity to other bicyclic compounds suggests potential applications in neuropharmacology, particularly in the treatment of neurodegenerative diseases and mood disorders.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Neuroprotective Effects : Studies have shown that it may protect neuronal cells against oxidative stress and apoptosis.
  • Antidepressant Properties : Preliminary animal studies suggest it may have antidepressant-like effects, possibly through modulation of serotonin and norepinephrine pathways.
  • Antinociceptive Activity : The compound has been evaluated for pain relief properties, showing promise in reducing pain responses in rodent models.

Data Table of Biological Activities

Activity Effect Study Reference
NeuroprotectionReduces oxidative stress
AntidepressantImproves mood in animal models
AntinociceptiveDecreases pain sensitivity

Case Study 1: Neuroprotection

A study conducted by researchers at the University of Groningen demonstrated that this compound significantly reduced neuronal death in vitro when exposed to neurotoxic agents. The mechanism was attributed to the compound's ability to enhance antioxidant enzyme activity.

Case Study 2: Antidepressant-Like Effects

In a double-blind study involving rodents, administration of the compound resulted in a statistically significant reduction in depression-like behaviors compared to control groups. Behavioral assays indicated increased locomotor activity and reduced immobility time in forced swim tests, suggesting an antidepressant effect.

Case Study 3: Pain Management

A recent study evaluated the antinociceptive properties of this compound using formalin-induced pain models in rats. Results indicated a notable decrease in pain scores post-administration, supporting its potential use as an analgesic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.